An In-depth Technical Guide to 3-(Bromomethyl)-1-propyl-1H-pyrazole and its Salts
An In-depth Technical Guide to 3-(Bromomethyl)-1-propyl-1H-pyrazole and its Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1-propyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] The introduction of a bromomethyl group at the 3-position offers a reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This document details the available information on its chemical identity, physicochemical properties, plausible synthetic routes, and essential safety and handling protocols. Furthermore, it explores the broader context of functionalized pyrazoles in modern drug development, providing insights into their mechanism of action and therapeutic potential.
Chemical Identity and Physicochemical Properties
The fundamental identification of a chemical entity begins with its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous identifier.
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3-(Bromomethyl)-1-propyl-1H-pyrazole: The parent compound is identified by the PubChem Compound ID (CID) 122165667.[3]
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3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide: A common salt form of the parent compound has the CAS number 1855907-07-1 .[3]
A summary of the key computed physicochemical properties for 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide is presented in Table 1. It is important to note that experimental data for the parent compound and its salts are not widely available in the public domain. The data presented here are primarily computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Br₂N₂ | PubChem[3] |
| Molecular Weight | 283.99 g/mol | PubChem[3] |
| IUPAC Name | 3-(bromomethyl)-1-propylpyrazole;hydrobromide | PubChem[3] |
| InChI Key | NLAOUPKQDCLNRB-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CCCN1C=CC(=N1)CBr.Br | PubChem[3] |
| Topological Polar Surface Area | 17.8 Ų | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4][5][6] Its unique structural and electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.[4] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[5]
The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of substituents can influence factors such as lipophilicity, solubility, and metabolic stability, ultimately impacting the compound's overall biological activity.
Synthesis Strategies for Functionalized Pyrazoles
General Pyrazole Ring Formation
The construction of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] This is a robust and versatile method that allows for the introduction of various substituents on the pyrazole ring.
Proposed Synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole
A logical approach to the synthesis of the target compound would involve the initial formation of a pyrazole with a methyl group at the 3-position, followed by a selective bromination of the methyl group.
Step 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole
This step would likely involve the reaction of propylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, in a cyclocondensation reaction.
Caption: Proposed reaction for the synthesis of 1-Propyl-3-methyl-1H-pyrazole.
Step 2: Bromination of the Methyl Group
The subsequent step would be the radical bromination of the methyl group at the 3-position to yield the desired 3-(Bromomethyl)-1-propyl-1H-pyrazole. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.
Caption: Proposed bromination of the methyl group to yield the final product.
Formation of the Hydrobromide Salt
The hydrobromide salt can be readily prepared by treating a solution of the free base, 3-(Bromomethyl)-1-propyl-1H-pyrazole, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen bromide.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of a library of diverse pyrazole derivatives for biological screening.
The pyrazole core itself is a key pharmacophore in many biologically active molecules.[1][4] Its derivatives have been investigated for a multitude of therapeutic applications, including:
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Neurodegenerative Diseases: Pyrazole-containing compounds have been explored as potential therapeutics for Alzheimer's and Parkinson's diseases.[4][6][9]
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Oncology: The pyrazole scaffold is present in several FDA-approved anti-cancer drugs, and novel derivatives are continuously being investigated for their antitumor activity.[5]
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Infectious Diseases: The antimicrobial properties of functionalized pyrazoles make them attractive candidates for the development of new antibiotics and antifungals.[6]
Safety, Handling, and Storage
Hazard Identification (Inferred from related compounds):
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]
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Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][12]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13]
First-Aid Measures (General Guidance):
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][11]
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Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][11]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]
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Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][11]
Conclusion
3-(Bromomethyl)-1-propyl-1H-pyrazole represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its strategic combination of the privileged pyrazole scaffold and a reactive bromomethyl handle makes it a highly sought-after intermediate in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound are sparse, a comprehensive understanding of its properties, synthesis, and handling can be effectively extrapolated from the rich chemistry of related pyrazole derivatives. As the demand for new therapeutics continues to grow, the importance of such functionalized heterocyclic compounds in the design and development of next-generation medicines cannot be overstated.
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